methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazine intermediate, which is then coupled with a benzoate derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The benzotriazine moiety, in particular, is known to interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar in structure but with a nitro group instead of the benzotriazine moiety.
3,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl structure but lacks the benzotriazine component.
Uniqueness
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is unique due to the presence of the benzotriazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O6 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N4O6/c1-28-16-10-13(20(27)30-3)15(11-17(16)29-2)21-18(25)8-9-24-19(26)12-6-4-5-7-14(12)22-23-24/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
InChI Key |
QMKOVISGQGGPEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
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